4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
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Description
4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22FN3O2S and its molecular weight is 363.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play crucial roles in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
Similar compounds have been shown to inhibit ache and buche . Inhibition of these enzymes increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting ache and buche, the compound could potentially affect cholinergic neurotransmission . This could have downstream effects on cognitive function and memory, as acetylcholine plays a key role in these processes .
Result of Action
By inhibiting ache and buche, the compound could potentially enhance cholinergic neurotransmission, which could have effects on cognitive function and memory .
Biochemical Analysis
Biochemical Properties
4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a highly potent selective 5-HT 1A receptor full agonist . It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism, and may display positive cooperativity .
Cellular Effects
The cellular effects of this compound are not fully understood yet. It is known to have anxiolytic effects following central administration in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the 5-HT 1A receptor. It is a full agonist of this receptor, meaning it can bind to the receptor and activate it to produce a biological response .
Properties
IUPAC Name |
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c19-16-6-8-18(9-7-16)25(23,24)20-10-11-21-12-14-22(15-13-21)17-4-2-1-3-5-17/h1-9,20H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAOLICTQHAEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.